molecular formula C16H15N3O2 B12169732 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide

Cat. No.: B12169732
M. Wt: 281.31 g/mol
InChI Key: INKKGAPWOTXHQK-UHFFFAOYSA-N
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Description

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide typically involves the following steps:

    Formation of Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Attachment of Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

    Amidation: The final step involves the formation of the amide bond, which can be done using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone core.

    Reduction: Reduction reactions could target the carbonyl group in the isoindolinone ring.

    Substitution: The pyridine ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, isoindolinone derivatives have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Industry

Industrially, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide would depend on its specific biological target. Generally, isoindolinone derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory effects.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anticancer properties.

Uniqueness

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide may offer unique advantages over these compounds, such as improved selectivity, reduced side effects, or enhanced potency, depending on its specific structure and functional groups.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C16H15N3O2/c20-15(18-13-5-8-17-9-6-13)7-10-19-11-12-3-1-2-4-14(12)16(19)21/h1-6,8-9H,7,10-11H2,(H,17,18,20)

InChI Key

INKKGAPWOTXHQK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=NC=C3

Origin of Product

United States

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